molecular formula C6H2Cl2FNO B13460115 2,3-Dichloro-5-fluoroisonicotinaldehyde

2,3-Dichloro-5-fluoroisonicotinaldehyde

Cat. No.: B13460115
M. Wt: 193.99 g/mol
InChI Key: XAKHCIJFHOFENR-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-fluoroisonicotinaldehyde is a chemical compound with the molecular formula C6H2Cl2FNO and a molecular weight of 193.99 g/mol It is characterized by the presence of chlorine, fluorine, and aldehyde functional groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-5-fluoroisonicotinaldehyde typically involves the introduction of chlorine and fluorine atoms onto the isonicotinaldehyde framework. One common method is the halogenation of isonicotinaldehyde using reagents such as chlorine gas and fluorine-containing compounds under controlled conditions. The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions in specialized reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-5-fluoroisonicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dichloro-5-fluoroisonicotinaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-5-fluoroisonicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The presence of chlorine and fluorine atoms can enhance the compound’s reactivity and specificity towards certain biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dichloro-5-fluoroisonicotinaldehyde is unique due to the combination of chlorine, fluorine, and aldehyde functional groups on a pyridine ring. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C6H2Cl2FNO

Molecular Weight

193.99 g/mol

IUPAC Name

2,3-dichloro-5-fluoropyridine-4-carbaldehyde

InChI

InChI=1S/C6H2Cl2FNO/c7-5-3(2-11)4(9)1-10-6(5)8/h1-2H

InChI Key

XAKHCIJFHOFENR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)Cl)C=O)F

Origin of Product

United States

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